

# RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **RBN012759**

Cat. No.: **B15605595**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **RBN012759**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, immunology, and drug discovery.

## Core Molecular and Physical-Chemical Properties

**RBN012759** is a synthetic organic small molecule designed for high potency and selectivity against PARP14.[\[1\]](#)[\[2\]](#)

| Property          | Value                                                                                                   | Reference                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>19</sub> H <sub>23</sub> FN <sub>2</sub> O <sub>3</sub> S                                        | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 378.46 g/mol                                                                                            | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| CAS Number        | 2360851-29-0                                                                                            | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Formal Name       | 7-(cyclopropylmethoxy)-5-fluoro-2-[( <i>trans</i> -4-hydroxycyclohexyl)thio]methyl]-4(3H)-quinazolinone | <a href="#">[1]</a>                                         |
| Appearance        | Solid powder                                                                                            | <a href="#">[4]</a>                                         |
| Purity            | ≥98%                                                                                                    | <a href="#">[1]</a>                                         |
| Solubility        | Soluble in DMSO                                                                                         | <a href="#">[1]</a>                                         |

## Mechanism of Action and Biological Activity

**RBN012759** is a highly potent and selective inhibitor of the catalytic activity of PARP14.[\[5\]](#) PARP14 is a mono-ADP-ribosyltransferase that has been implicated in promoting protumor macrophage polarization and suppressing antitumor inflammatory responses, primarily through its role in modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[\[5\]](#)

By inhibiting PARP14, **RBN012759** can reverse the IL-4-driven protumor gene expression in macrophages.[\[5\]](#) This leads to a less immunosuppressive tumor microenvironment and can induce an inflammatory response, suggesting its potential as a therapeutic agent in immuno-oncology.[\[5\]](#)

## Inhibitory Activity and Selectivity

**RBN012759** demonstrates exceptional potency against PARP14 and high selectivity over other members of the PARP family.

| Target                                | IC <sub>50</sub> (nM) | Selectivity | Reference |
|---------------------------------------|-----------------------|-------------|-----------|
| Human PARP14                          | < 3                   | -           | [4][6]    |
| Mouse PARP14                          | 5                     | -           | [6]       |
| Other PARP family members (monoPARPs) | -                     | >300-fold   | [4][5]    |
| Other PARP family members (polyPARPs) | -                     | >1000-fold  | [4]       |

## Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of **RBN012759**.

### PARP14 Inhibition Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP14 and the inhibitory effect of compounds like **RBN012759**.

- Plate Preparation: A 96-well plate is coated with histone proteins.
- Enzyme Reaction: Recombinant PARP14 enzyme is incubated with a biotinylated NAD<sup>+</sup> substrate mixture in an optimized assay buffer. Test compounds (e.g., **RBN012759**) are added at various concentrations.
- Detection: Streptavidin-HRP is added, followed by an ELISA ECL substrate.
- Data Acquisition: The resulting chemiluminescence, which is proportional to PARP14 activity, is measured using a chemiluminescence reader. A decrease in signal in the presence of the test compound indicates inhibition.

### Macrophage Polarization and Gene Expression Analysis

This protocol assesses the effect of **RBN012759** on macrophage polarization, a key aspect of its immunomodulatory activity.

- Macrophage Differentiation: Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).
- Polarization: Differentiated macrophages (M0) are polarized towards a protumor (M2-like) phenotype by stimulation with IL-4.
- Treatment: Polarized macrophages are treated with varying concentrations of **RBN012759** or a vehicle control (DMSO).
- Gene Expression Analysis: After a suitable incubation period, RNA is extracted from the macrophages. The expression levels of key genes associated with M2 polarization (e.g., CCL13, CCL19, CXCL11) are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing to determine the effect of **RBN012759** on reversing the M2 phenotype.<sup>[1]</sup>

## In Vivo Mouse Model Studies

These experiments evaluate the efficacy and tolerability of **RBN012759** in a living organism.

- Animal Model: C57BL/6 mice are often used.
- Administration: **RBN012759** is administered orally (p.o.) at specified doses (e.g., 300 mg/kg or 500 mg/kg) twice daily (BID) for a set duration, such as 7 days.
- Pharmacokinetic Analysis: Plasma samples are collected at various time points to determine the concentration of **RBN012759** using liquid chromatography-mass spectrometry (LC-MS), providing data on its bioavailability and half-life.
- Pharmacodynamic Analysis: Tissues or tumors are collected to assess the in vivo target engagement, for instance, by measuring the levels of PARP14 protein or downstream signaling molecules.
- Efficacy Assessment: In tumor models, tumor growth is monitored over time to evaluate the antitumor efficacy of the compound.

# Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.



[Click to download full resolution via product page](#)

Caption: Mechanism of **RBN012759** in inhibiting the IL-4 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for macrophage polarization and treatment with **RBN012759**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RBN012759 | PARP14 Inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15605595#rbn012759-molecular-weight-and-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)